![molecular formula C15H21ClN2O5 B4002687 N'-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4002687.png)
N'-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a benzene ring substituted with a chloro and prop-2-enyl group, linked to an ethane-1,2-diamine moiety The compound is further associated with oxalic acid, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine typically involves multiple steps:
Formation of the Benzene Derivative: The initial step involves the chlorination and alkylation of a benzene ring to introduce the chloro and prop-2-enyl groups.
Linking to Ethane-1,2-diamine: The substituted benzene ring is then reacted with ethane-1,2-diamine under controlled conditions to form the desired linkage.
Formation of the Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N’-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N’-[2-(4-chlorophenoxy)ethyl]ethane-1,2-diamine: Lacks the prop-2-enyl group, resulting in different chemical properties.
N’-[2-(4-bromophenoxy)ethyl]ethane-1,2-diamine:
N’-[2-(4-chloro-2-methylphenoxy)ethyl]ethane-1,2-diamine: The presence of a methyl group instead of a prop-2-enyl group changes the compound’s steric and electronic properties.
Properties
IUPAC Name |
N'-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.C2H2O4/c1-2-3-11-10-12(14)4-5-13(11)17-9-8-16-7-6-15;3-1(4)2(5)6/h2,4-5,10,16H,1,3,6-9,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWXSPMRDHUWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone](/img/structure/B4002606.png)
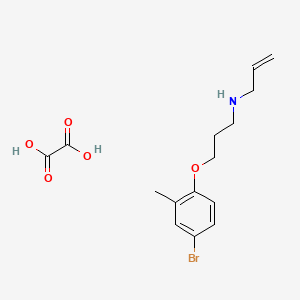
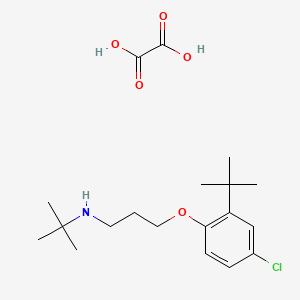
![2-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}pyridine](/img/structure/B4002643.png)
![2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4002649.png)
![1-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4002652.png)
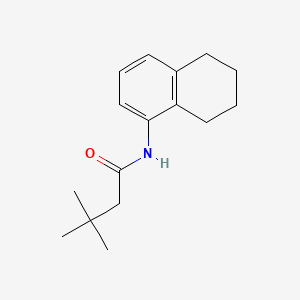
![1-[4-(2-allyl-4-methoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4002676.png)
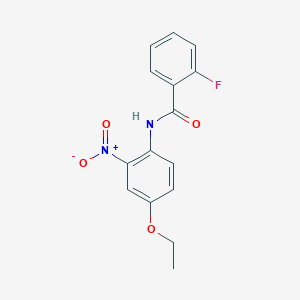
![3-[2-(4-sec-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4002685.png)
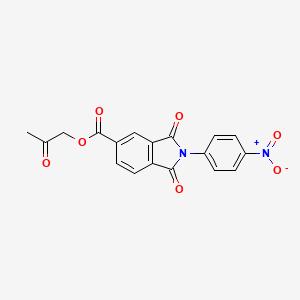
![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid](/img/structure/B4002699.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine](/img/structure/B4002712.png)
![N-[2-(3-ethoxyphenoxy)ethyl]-1,2-ethanediamine oxalate](/img/structure/B4002719.png)
